molecular formula C28H24ClN B14737561 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine CAS No. 6321-82-0

3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine

Cat. No.: B14737561
CAS No.: 6321-82-0
M. Wt: 409.9 g/mol
InChI Key: SHBINYYUGTXBDP-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylacridine and 4-methylbenzyl chloride.

    Coupling Reaction: The coupling of 4-methylphenyl groups to the acridine core is typically carried out using Friedel-Crafts alkylation, employing catalysts like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Using techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Various substituted acridine compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with DNA and proteins.

    Medicine: Potential use as an antimalarial or anticancer agent.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine involves:

    Molecular Targets: Binding to DNA or proteins, interfering with their normal function.

    Pathways Involved: Inhibition of DNA replication or protein synthesis, leading to cell death in cancer cells or parasites.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known dye used in biological staining.

    Acriflavine: An antiseptic and antiprotozoal agent.

    9-aminoacridine: Used in the treatment of protozoal infections.

Uniqueness

3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other acridine derivatives.

Properties

CAS No.

6321-82-0

Molecular Formula

C28H24ClN

Molecular Weight

409.9 g/mol

IUPAC Name

3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine

InChI

InChI=1S/C28H24ClN/c1-18-8-12-21(13-9-18)28-23-6-4-5-7-26(23)30(22-14-10-19(2)11-15-22)27-17-25(29)20(3)16-24(27)28/h4-17,25H,1-3H3

InChI Key

SHBINYYUGTXBDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C(C=C3N(C4=CC=CC=C42)C5=CC=C(C=C5)C)Cl)C

Origin of Product

United States

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